molecular formula C7H9ClF3N3 B13048293 (S)-1-(6-(trifluoromethyl)pyridazin-3-yl)ethan-1-amine hydrochloride

(S)-1-(6-(trifluoromethyl)pyridazin-3-yl)ethan-1-amine hydrochloride

Cat. No.: B13048293
M. Wt: 227.61 g/mol
InChI Key: ITHVBSRLVAHKFR-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(6-(trifluoromethyl)pyridazin-3-yl)ethan-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridazine ring substituted with a trifluoromethyl group, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(6-(trifluoromethyl)pyridazin-3-yl)ethan-1-amine hydrochloride typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable pyridazine derivative is reacted with a trifluoromethylating agent under controlled conditions. The resulting intermediate is then subjected to further reactions to introduce the ethan-1-amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-(trifluoromethyl)pyridazin-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The trifluoromethyl group and the amine group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(S)-1-(6-(trifluoromethyl)pyridazin-3-yl)ethan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-(6-(trifluoromethyl)pyridazin-3-yl)ethan-1-amine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(6-(trifluoromethyl)pyridazin-3-yl)ethan-1-amine
  • (S)-1-(6-(trifluoromethyl)pyridazin-3-yl)ethan-1-amine sulfate
  • (S)-1-(6-(trifluoromethyl)pyridazin-3-yl)ethan-1-amine phosphate

Uniqueness

Compared to similar compounds, (S)-1-(6-(trifluoromethyl)pyridazin-3-yl)ethan-1-amine hydrochloride exhibits unique properties due to the presence of the hydrochloride salt form. This can influence its solubility, stability, and reactivity, making it particularly suitable for specific applications in research and industry.

Properties

Molecular Formula

C7H9ClF3N3

Molecular Weight

227.61 g/mol

IUPAC Name

(1S)-1-[6-(trifluoromethyl)pyridazin-3-yl]ethanamine;hydrochloride

InChI

InChI=1S/C7H8F3N3.ClH/c1-4(11)5-2-3-6(13-12-5)7(8,9)10;/h2-4H,11H2,1H3;1H/t4-;/m0./s1

InChI Key

ITHVBSRLVAHKFR-WCCKRBBISA-N

Isomeric SMILES

C[C@@H](C1=NN=C(C=C1)C(F)(F)F)N.Cl

Canonical SMILES

CC(C1=NN=C(C=C1)C(F)(F)F)N.Cl

Origin of Product

United States

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